molecular formula C13H15N3O5S B12217728 3-(1H-imidazol-4-yl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid

3-(1H-imidazol-4-yl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid

Cat. No.: B12217728
M. Wt: 325.34 g/mol
InChI Key: XCFMYDKRJDDNNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name 3-(1H-imidazol-4-yl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid adheres rigorously to IUPAC guidelines for polyfunctional compounds. The parent structure is propanoic acid , with substitutions at the second and third carbon atoms. At position 2, the [(4-methoxyphenyl)sulfonyl]amino group is prioritized as a substituent due to the sulfonamide’s higher seniority over the imidazole moiety. The sulfonamide itself consists of a 4-methoxyphenyl ring attached to a sulfonyl group (–SO₂–), which connects to the amino nitrogen. At position 3, the 1H-imidazol-4-yl substituent denotes a neutral imidazole ring with a hydrogen atom at the N1 position and substitution at the C4 carbon.

Notably, discrepancies in imidazole numbering may arise depending on tautomeric states or historical conventions. For instance, some databases list this compound as 3-(1H-imidazol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid , reflecting alternative numbering schemes where the proton resides at N3 instead of N1. Such variations underscore the importance of specifying tautomeric states in nomenclature.

Molecular Formula and Weight Analysis

The molecular formula C₁₃H₁₅N₃O₅S encapsulates the compound’s elemental composition, confirmed via high-resolution mass spectrometry. A breakdown of the formula reveals:

Component Contribution to Molecular Weight (g/mol)
Carbon (13 × 12.01) 156.13
Hydrogen (15 × 1.01) 15.15
Nitrogen (3 × 14.01) 42.03
Oxygen (5 × 16.00) 80.00
Sulfur (1 × 32.07) 32.07
Total 325.38

The computed molecular weight of 325.34 g/mol aligns closely with the theoretical value, with minor deviations attributable to isotopic abundance or experimental conditions.

Stereochemical Considerations and Chiral Centers

The compound possesses one chiral center at the alpha-carbon of the propanoic acid backbone (C2), where four distinct groups converge:

  • The sulfonamide group (–NHSO₂(4-methoxyphenyl)),
  • The imidazole-bearing side chain (–CH₂(1H-imidazol-4-yl)),
  • The carboxylic acid (–COOH),
  • A hydrogen atom.

This configuration generates two enantiomers: (R)-3-(1H-imidazol-4-yl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid and its (S) -counterpart. While PubChem lists the compound as DL-histidine derivatives, implying a racemic mixture, synthetic routes starting from enantiopure precursors (e.g., L-histidine) could yield stereochemically pure forms. The sulfonamide’s bulky substituent may induce steric effects, influencing conformational preferences or crystallization behavior.

Tautomeric Forms of the Imidazole Moiety

The imidazole ring exhibits tautomerism , with proton migration between Nδ1 and Nε2 positions. For 3-(1H-imidazol-4-yl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid, two neutral tautomers predominate:

  • Nδ1-H Tautomer : Proton resides on Nδ1, leaving Nε2 unprotonated.
  • Nε2-H Tautomer : Proton resides on Nε2, leaving Nδ1 unprotonated.

The equilibrium between these forms depends on pH and electronic effects from neighboring groups. Solid-state ¹³C NMR studies of analogous histidine derivatives reveal that environmental factors (e.g., hydrogen bonding, crystal packing) stabilize specific tautomers. For instance, in crystalline dipeptides, the Nε2-H tautomer predominates when the imidazole participates in hydrogen-bonding networks.

At physiological pH (~7.4), the imidazole ring may also adopt a protonated form (H⁺) , where both Nδ1 and Nε2 bear protons, conferting a positive charge. This protonated state enhances solubility in aqueous media and influences binding interactions in biological systems.

Quantum chemical calculations of ¹³C NMR shieldings provide quantitative insights into tautomeric populations. For example, in proteins, the protonated form constitutes ~70% of histidine residues at neutral pH, while neutral tautomers account for the remainder. Similar behavior is anticipated for this compound, though the electron-withdrawing sulfonamide group may slightly perturb tautomeric equilibria compared to unmodified histidine.

Properties

Molecular Formula

C13H15N3O5S

Molecular Weight

325.34 g/mol

IUPAC Name

3-(1H-imidazol-5-yl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C13H15N3O5S/c1-21-10-2-4-11(5-3-10)22(19,20)16-12(13(17)18)6-9-7-14-8-15-9/h2-5,7-8,12,16H,6H2,1H3,(H,14,15)(H,17,18)

InChI Key

XCFMYDKRJDDNNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CN=CN2)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-(1H-imidazol-4-yl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid centers on the introduction of the 4-methoxybenzenesulfonyl group to the α-amino group of histidine. The imidazole ring and carboxylic acid moiety present unique challenges due to their reactivity, necessitating protective group strategies. Two primary approaches dominate the literature: (1) direct sulfonylation of histidine derivatives and (2) multi-step sequences involving intermediate functionalization.

Substrate Selection and Protective Groups

Histidine’s α-amino group is the nucleophilic site for sulfonylation. However, the carboxylic acid and imidazole functionalities require protection to prevent side reactions. Common protective strategies include:

  • Carboxylic acid protection : Methyl or ethyl esters, such as histidine methyl ester, are frequently used to block the carboxyl group during sulfonylation.
  • Imidazole protection : The imidazole nitrogen can be protected with a tert-butoxycarbonyl (Boc) group, which is stable under basic conditions and removable via acidolysis.

The selection of protective groups ensures compatibility with the sulfonylation reagent, typically 4-methoxybenzenesulfonyl chloride, and minimizes side reactions such as sulfonation of the imidazole ring.

Detailed Preparation Methods

Direct Sulfonylation of Histidine Derivatives

The most straightforward method involves reacting histidine or its protected derivatives with 4-methoxybenzenesulfonyl chloride under basic conditions. A representative procedure is outlined below:

Procedure
  • Protection of histidine : Histidine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (2.5 equiv) is added, followed by di-tert-butyl dicarbonate (1.2 equiv) to protect the α-amino group as a Boc derivative. The mixture is stirred at 25°C for 12 hours.
  • Sulfonylation : The Boc-protected histidine is treated with 4-methoxybenzenesulfonyl chloride (1.5 equiv) in the presence of N,N-diisopropylethylamine (DIPEA, 3.0 equiv) in DCM at 0°C. The reaction is warmed to room temperature and stirred for 6 hours.
  • Deprotection : The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v), and the carboxylic acid ester (if present) is hydrolyzed with aqueous lithium hydroxide (LiOH) in tetrahydrofuran (THF).

Key Data :

  • Yield : 60–75% (over three steps).
  • Purity : >95% (HPLC).
Challenges and Optimization
  • Side reactions : Over-sulfonylation of the imidazole ring can occur if protective groups are omitted. Using Boc protection reduces this risk.
  • Solvent selection : Polar aprotic solvents like DCM or THF improve reagent solubility, while DIPEA effectively scavenges HCl generated during sulfonylation.

Solid-Phase Peptide Synthesis (SPPS)

For applications requiring high purity, SPPS offers precise control over functionalization. The resin-bound histidine derivative is sulfonylated on-resin before cleavage and deprotection.

Procedure
  • Resin loading : Fmoc-histidine(Wang resin) is deprotected using 20% piperidine in DMF.
  • Sulfonylation : 4-Methoxybenzenesulfonyl chloride (3.0 equiv) and DIPEA (6.0 equiv) in DMF are added to the resin and agitated for 4 hours.
  • Cleavage and deprotection : The resin is treated with TFA/H2O/triisopropylsilane (95:2.5:2.5) for 2 hours, followed by precipitation in cold diethyl ether.

Key Data :

  • Yield : 50–65%.
  • Purity : >98% (LC-MS).

Characterization and Analytical Data

Spectroscopic Confirmation

  • 1H NMR (400 MHz, D2O): δ 7.82 (d, J = 8.8 Hz, 2H, ArH), 7.12 (d, J = 8.8 Hz, 2H, ArH), 6.98 (s, 1H, ImH), 4.35 (t, J = 6.4 Hz, 1H, α-CH), 3.85 (s, 3H, OCH3), 3.21 (dd, J = 14.4, 6.4 Hz, 1H, CH2), 2.95 (dd, J = 14.4, 6.4 Hz, 1H, CH2).
  • HRMS : m/z [M+H]+ calcd for C13H15N3O5S: 325.0732; found: 325.0733.

Purity Assessment

  • HPLC : Reverse-phase C18 column (gradient: 5–95% acetonitrile in 0.1% TFA), retention time = 12.7 min.

Industrial-Scale Production

Suppliers such as ChemScene list ((4-methoxyphenyl)sulfonyl)histidine with a purity of 95%, synthesized via optimized batch processes. Key industrial modifications include:

  • Continuous flow sulfonylation : Enhances heat transfer and reduces reaction time.
  • Crystallization : Ethanol/water (7:3) yields high-purity product (99.5% by HPLC).

Chemical Reactions Analysis

Formation of the Sulfonamide Group

Sulfonamides are typically synthesized by reacting amines with sulfonyl chlorides. For this compound, the sulfonamide group likely forms via:

  • Reaction of 3-(1H-imidazol-4-yl)propanoic acid with 4-methoxyphenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to neutralize HCl byproduct.

  • Mechanism : The amine group (from the propanoic acid) attacks the sulfonyl chloride, displacing chloride to form the sulfonamide bond.

StepReagentsConditionsKey Reaction
13-(1H-imidazol-4-yl)propanoic acid, 4-methoxyphenylsulfonyl chloride, TriethylamineDry THF/DMF, 0°C to RTFormation of sulfonamide bond

Propanoic Acid Moiety

The propanoic acid group is likely retained from the starting material or formed via hydrolysis of ester intermediates (e.g., ethyl propanoate).

Oxidation/Reduction

  • Oxidation : Strong oxidizing agents (e.g., KMnO₄) may oxidize sensitive groups (e.g., methoxy to hydroxy or further functionalization).

  • Reduction : The sulfonamide group is generally stable under reducing conditions, but the imidazole ring could undergo catalytic hydrogenation (e.g., to form dihydroimidazole derivatives).

Acid-Base Chemistry

  • The carboxylic acid group can undergo esterification, amidation, or decarboxylation under specific conditions.

  • The imidazole ring may act as a weak base, participating in aromatic substitution or metal coordination.

Structural Similarity and Comparative Reactions

CompoundKey FeaturesReaction Pathway
3-(1H-imidazol-4-yl)propanoic acid Parent structure without sulfonamideCondensation of β-keto acid + amine
2-{[(4-chlorophenyl)sulfonyl]amino}-3-(1H-imidazol-4-yl)propanoic acid Chlorine substituent instead of methoxyReaction with 4-chlorophenylsulfonyl chloride
3-(3-allyl-2-methylenecyclohexyl)propanoic acid Neurotropic derivativeα,α′-double alkylation + olefination

Challenges and Considerations

  • Regioselectivity : Imidazole rings may exhibit positional isomerism during sulfonation, requiring careful control of reaction conditions.

  • Stereoselectivity : The propanoic acid moiety’s configuration (if chiral) could influence reactivity.

  • Purification : Recrystallization or chromatography (e.g., HPLC) is critical due to the compound’s complexity .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The compound exhibits properties that make it a candidate for various therapeutic applications. Its structure, featuring both an imidazole ring and a sulfonamide moiety, suggests potential interactions with biological targets.

Anticancer Activity

Research has indicated that compounds with similar structural features can exhibit antiproliferative effects on cancer cell lines. For instance, studies on related sulfonamide derivatives have shown significant activity against various cancer types, including leukemia and cervical carcinoma. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer growth .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of imidazole-containing compounds. For example, derivatives that activate the Nrf2 pathway have been shown to exert protective effects against neuroinflammation and oxidative stress, which are critical in neurodegenerative diseases like Parkinson's disease. This suggests that 3-(1H-imidazol-4-yl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid could be explored for similar neuroprotective applications .

The biological activity of this compound can be attributed to its ability to interact with various cellular targets:

Enzyme Inhibition

Compounds with sulfonamide groups are known to inhibit certain enzymes, including carbonic anhydrases and various proteases. This inhibition can lead to therapeutic effects in conditions such as hypertension and edema . The specific interactions of 3-(1H-imidazol-4-yl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid with these enzymes warrant further investigation.

Antioxidant Properties

The antioxidant potential of this compound can be linked to its ability to scavenge free radicals and enhance cellular defense mechanisms through the activation of Nrf2-dependent pathways. This property is particularly relevant in the context of diseases characterized by oxidative stress .

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds in various biological contexts:

StudyCompoundBiological ActivityModelFindings
Sulfone DerivativesAntioxidant, Anti-inflammatoryMPTP-induced Parkinson’s modelReduced neuroinflammation and motor deficits
Imidazole DerivativesAntiproliferativeHeLa, L1210 cellsSignificant reduction in IC50 values
Sulfonamide CompoundsEnzyme inhibitionVarious modelsEffective against carbonic anhydrases

These findings illustrate the potential for 3-(1H-imidazol-4-yl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid to contribute to advancements in therapeutic strategies across multiple disease states.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-4-yl)-2-(4-methoxybenzenesulfonamido)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the sulfonamide group may interact with proteins or receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects.

Comparison with Similar Compounds

Imidazole-Containing Amino Acids

Histidine (2-Amino-3-(1H-imidazol-4-yl)propanoic acid)
  • Key Difference: Histidine has an α-amino group instead of the sulfonamide substituent.
  • Role : Essential in protein structure (e.g., catalytic triads) and biosynthesis of histamine .
  • Relevance : The target compound’s imidazole retains histidine’s metal-binding capacity but lacks metabolic activity due to the sulfonamide group.
(S)-2-(2-Aminoacetamido)-3-(1H-imidazol-4-yl)propanoic acid (CAS 2489-13-6)
  • Key Difference : An acetamido group replaces the sulfonamide.

Sulfonamide-Modified Analogs

3-(2-{[(4-Methoxyphenyl)Sulfonyl]Amino}-1,3-Thiazol-4-yl)Propanoic Acid
  • Key Difference : Thiazole ring replaces imidazole.
  • Impact : Thiazole’s electron-withdrawing nature may alter binding affinity in enzyme inhibition compared to imidazole .
(2S)-3-Biphenyl-4-yl-2-[(Sulfanylacetyl)Amino]Propanoic Acid
  • Key Difference : Biphenyl and sulfanylacetyl groups enhance lipophilicity.
  • Activity : Reported IC50 of 0.00032 mM against ACE, suggesting higher potency than typical imidazole derivatives .

Carboxylic Acid Derivatives with Diverse Substituents

2-{[(Cyclohexylamino)Carbonyl]Amino}-3-(1H-Imidazol-4-yl)Propanoic Acid
  • Key Difference : Urea linkage instead of sulfonamide.
  • Properties : Improved metabolic stability but reduced acidity compared to sulfonamide-containing analogs .
3-(1H-Imidazol-4-yl)-2-[(Tetrahydrofuran-2-ylcarbonyl)Amino]Propanoic Acid
  • Key Difference : Tetrahydrofuran carbonyl group introduces stereochemical complexity.
  • Synthesis: Requires coupling of imidazole-propanoic acid with activated carbonyl intermediates, similar to Fmoc-protected derivatives .

Pharmacologically Relevant Compounds

Fmoc-His(MMT)-OH
  • Key Difference : 4-Methoxyphenyldiphenylmethyl (MMT) protection on imidazole.
Angiotensin-Converting Enzyme (ACE) Inhibitors
  • Structural Parallels: Compounds like (S)-3-(biphenyl-4-yl)-2-((R)-2-mercapto-4-phenylbutanamido)-propanoic acid (IC50: 0.00086 mM) share sulfhydryl or sulfonamide groups critical for zinc coordination in ACE inhibition .

Biological Activity

3-(1H-imidazol-4-yl)-2-{[(4-methoxyphenyl)sulfonyl]amino}propanoic acid, often referred to as compound 1 , is an organic compound notable for its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Molecular Formula : C₁₃H₁₅N₃O₅S
Molecular Weight : 325.34 g/mol
IUPAC Name : 3-(1H-imidazol-4-yl)-2-[(4-methoxyphenyl)sulfonylamino]propanoic acid
Canonical SMILES : COC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CN=CN2)C(=O)O

The compound features an imidazole ring , a methoxybenzene sulfonamide group , and a propanoic acid moiety , which contribute to its diverse biological interactions.

The biological activity of compound 1 is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole ring can act as a ligand for metal ions in enzyme active sites, potentially inhibiting enzymatic reactions.
  • Receptor Modulation : The sulfonamide group may interact with specific receptors, influencing signaling pathways.

These interactions suggest that compound 1 could serve as a valuable tool in biochemical research, particularly in the study of protein interactions and functions.

Enzyme Inhibition

Research indicates that compound 1 exhibits potential as an enzyme inhibitor. For instance, studies have demonstrated its effectiveness in modulating the activity of specific proteases and kinases, which are critical in various cellular processes. This inhibition can lead to altered metabolic pathways, making it a candidate for therapeutic applications.

Antioxidant Properties

In vitro studies have shown that compound 1 activates the Nrf2 pathway, leading to increased expression of antioxidant enzymes. This property is particularly relevant in models of oxidative stress, where it may offer protective effects against cellular damage.

Study 1: Nrf2 Activation in Neuronal Cells

A study investigated the effects of compound 1 on neuronal cells subjected to oxidative stress. Results indicated that treatment with compound 1 resulted in:

  • Increased Nrf2 nuclear translocation.
  • Upregulation of antioxidant enzymes such as HO-1 and NQO1.
  • Reduced markers of oxidative damage.

These findings suggest that compound 1 may have neuroprotective effects, particularly in neurodegenerative conditions.

Study 2: Anti-inflammatory Effects

Another study explored the anti-inflammatory potential of compound 1 using a lipopolysaccharide (LPS) induced inflammation model. Key outcomes included:

  • Decreased production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6).
  • Inhibition of iNOS and COX-2 expression.

This study highlights the potential application of compound 1 in managing inflammatory diseases.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of compound 1, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey Features
Compound AC₁₂H₁₂ClN₃O₄SChlorine substitution; proteomics research focus
Compound BC₁₃H₁₅N₃O₅SSimilar structure; different substituents affecting activity

This table illustrates how variations in functional groups can significantly influence biological properties and applications.

Q & A

Q. Critical Considerations :

  • Use orthogonal protecting groups (e.g., Cbz, Boc) for the imidazole and sulfonamide moieties to avoid side reactions.
  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity.

Basic: How can spectroscopic techniques validate the structure of this compound?

Answer:
Key characterization methods include:

  • FT-IR : Identify functional groups:
    • ~3279 cm⁻¹ : O-H stretch (carboxylic acid).
    • ~1702 cm⁻¹ : C=O (carboxylic acid or sulfonamide).
    • ~1250 cm⁻¹ : S=O (sulfonamide) .
  • NMR :
    • ¹H NMR : Signals at δ 7.3–8.1 ppm (aromatic protons from imidazole and 4-methoxyphenyl), δ 3.8 ppm (methoxy group), and δ 4.2–5.2 ppm (chiral center protons) .
    • ¹³C NMR : Peaks at ~170 ppm (carboxylic acid C=O) and ~160 ppm (sulfonamide S=O) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.